Product packaging for Vanillyl Methyl Ketone-d5(Cat. No.:CAS No. 1794811-86-1)

Vanillyl Methyl Ketone-d5

Cat. No.: B1147200
CAS No.: 1794811-86-1
M. Wt: 185.23
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillyl Methyl Ketone-d5 is a stable, deuterium-labelled isotopologue of Vanillyl Methyl Ketone with a molecular formula of C₁₀H₇D₅O₃ and a molecular weight of 185.23 g/mol . This compound serves as a crucial internal standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile phenolic monomers derived from lignocellulose in complex aqueous solutions . As a volatile aromatic compound released from hardwoods, it is a key analyte in flavor research, contributing to the flavor profile of wines aged in wood barrels and providing characteristic flavors to smoked meats . In pharmaceutical research, its non-labelled counterpart is relevant in studies concerning the metabolism and analysis of substances like 3,4-methylenedioxymethamphetamine (MDMA) and its potential effects on neurohypophysial hormone release . This product is supplied as an oil and should be stored refrigerated at 2-8°C under an inert atmosphere to maintain stability . This compound is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1794811-86-1

Molecular Formula

C₁₀H₇D₅O₃

Molecular Weight

185.23

Synonyms

1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5;  (4-Hydroxy-3-methoxyphenyl)acetone-d5;  1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5;  2-Propiovanillone-d5;  Guaiacylacetone-d5;  Methyl Vanillyl Ketone-d5;  NSC 16690-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Vanillyl Methyl Ketone D5

Strategies for Deuterium (B1214612) Incorporation into Ketone Scaffolds

The introduction of deuterium into ketone structures can be accomplished through several synthetic strategies, primarily categorized as precursor-based deuteration and catalytic exchange methods. These approaches leverage the chemical properties of ketones and their intermediates to facilitate the replacement of hydrogen with deuterium.

Precursor-Based Deuteration Routes

Precursor-based deuteration involves the synthesis of the target molecule from starting materials that already contain the desired deuterium atoms. This "bottom-up" approach can provide a high degree of control over the location and number of incorporated deuterium atoms.

One common strategy involves the use of deuterated reagents in classical ketone syntheses. For instance, the synthesis of a deuterated ketone could start from a deuterated precursor like deuterated methanol (B129727) (CD3OD). nju.edu.cn Another approach is the reduction of a suitable precursor with a deuterating agent. For example, the reduction of aldehydes and ketones using reagents like sodium borodeuteride (NaBD4) can introduce deuterium at specific positions. masterorganicchemistry.com

A notable example is the synthesis of CD2H-ketones, which are challenging to produce with controlled deuteration levels. rsc.org A method involving the reaction of lithiated geminal bis(boron) compounds with esters can generate α,α-bis(enolate) equivalents. These intermediates can then be trapped with an electrophilic deuterium source, such as D2O, to create di-deuterated methyl ketones. rsc.org This highlights the potential of using specifically designed precursors to achieve partial deuteration.

Catalytic Exchange Methods for Selective Deuteration

Catalytic exchange methods are widely employed for incorporating deuterium into ketone scaffolds due to their efficiency and the use of readily available deuterium sources like deuterium oxide (D2O). nih.govmdpi.comresearchgate.net These methods often rely on the acidic nature of the α-protons of ketones, which can be exchanged for deuterium under acidic, basic, or metal-catalyzed conditions. mdpi.comrsc.org

Base-Catalyzed Hydrogen-Deuterium Exchange: This is a facile method for deuterium incorporation that proceeds through a keto-enol or keto-enolate equilibrium. mdpi.comosti.gov In the presence of a base, the α-proton of a ketone is abstracted to form an enolate, which can then be deuterated by a deuterium source like D2O. This process can be repeated to achieve high levels of deuteration at the α-position. mdpi.com Various bases, from strong ones like sodium hydroxide (B78521) (NaOH) to weaker ones like potassium carbonate (K2CO3), can be used. osti.gov Organocatalysts, such as pyrrolidine (B122466) and its derivatives, have also been shown to be effective for the α-deuteration of ketones, offering mild reaction conditions and high deuterium incorporation. nih.govresearchgate.netnih.gov

Acid-Catalyzed Hydrogen-Deuterium Exchange: In this method, a strong deuterated acid catalyzes the enolization of the ketone, allowing for the exchange of α-hydrogens with deuterium from the solvent, typically D2O. mdpi.comrsc.org Superacid catalysts, for example, have been developed for the highly efficient and selective α-deuteration of a broad range of ketones. rsc.org

Metal-Catalyzed Deuteration: Transition metal catalysts, such as those based on iridium, palladium, or ruthenium, can facilitate the site-selective deuteration of ketones. nih.govsnnu.edu.cnacs.org These catalysts can direct the deuteration to specific positions, including the less acidic aromatic C-H bonds, which are not readily exchanged under simple acid or base catalysis. For instance, palladium-catalyzed deacylative deuteration of arylketone oxime ethers has been developed for regioselective deuterium labeling. nih.gov

Challenges in Achieving High Isotopic Purity and Regioselectivity

While various methods exist for the synthesis of deuterated ketones, achieving high isotopic purity and precise regioselectivity presents significant challenges.

Regioselectivity: Controlling the specific position of deuterium incorporation is crucial, especially in complex molecules with multiple potential deuteration sites. For ketones with different α-protons, achieving selective deuteration at one position over another can be challenging. researchgate.net While methods like ortho-deuteration using directing groups have been developed, undesired deuteration at other positions can still occur. mdpi.comchemrxiv.org For instance, in the deuteration of aryl ketones, achieving selective deuteration of the aromatic ring without affecting the α-positions of the ketone, or vice versa, requires careful selection of the catalytic system. mdpi.comnih.gov

Analytical Verification of Deuteration Extent and Positional Isomerism

To ensure the quality of the synthesized Vanillyl Methyl Ketone-d5, rigorous analytical verification is necessary to confirm the extent of deuteration and the position of the deuterium atoms. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise location of deuterium atoms within a molecule. rsc.orgrug.nl By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart, the disappearance or reduction of signals corresponding to the deuterated positions can be observed. nih.gov Furthermore, ²H NMR can directly detect the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. Quantitative NMR (qNMR) can be used to determine the percentage of deuteration at specific sites. nih.gov

A combination of both NMR and MS is often employed to provide a comprehensive characterization of the deuterated compound, ensuring both high isotopic purity and correct positional isomerism. rsc.org

Advanced Spectrometric and Chromatographic Applications Utilizing Vanillyl Methyl Ketone D5

Mass Spectrometry Techniques for Precise Quantification

The unique properties of Vanillyl Methyl Ketone-d5 are particularly advantageous in mass spectrometry-based quantification, where it helps to correct for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes

In GC-MS analysis, this compound is frequently employed as an internal standard for the quantification of structurally related compounds. The use of deuterated standards is a well-established practice to improve the accuracy of GC-MS methods. nih.gov

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions, which increases the sensitivity of the analysis. When this compound is used as an internal standard, the instrument monitors a specific ion from the analyte and a corresponding, but distinct, ion from the deuterated standard. The ratio of these ion intensities is then used for quantification, which corrects for any loss of sample during preparation or injection.

Selected Reaction Monitoring (SRM): SRM, a technique typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity and sensitivity. In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, specific precursor-to-product ion transitions would be established and monitored alongside the transitions for the target analyte. This high degree of specificity minimizes interferences from the sample matrix, leading to more reliable quantification. The development of such methods involves optimizing collision energies for the specific transitions of both the analyte and the deuterated standard.

A study on the analysis of volatile compounds in vegetable oils utilized GC-MS and highlighted the importance of method development, including testing different fibers for extraction and investigating detection limits and linearity. nih.gov While this study did not specifically use this compound, the principles of method development are directly applicable.

Table 1: Illustrative GC-MS Parameters for Analysis Using a Deuterated Standard

ParameterSetting
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode SIM or SRM

This table provides a hypothetical set of GC-MS parameters. Actual conditions would need to be optimized for the specific analytes and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful technique for analyzing compounds in complex biological and environmental samples. The use of a deuterated internal standard like this compound is crucial for achieving accurate quantification in such matrices. The co-elution of the analyte and the deuterated standard ensures that they experience the same matrix effects, which are then corrected for in the data analysis. tum.de

A study on the quantification of prenylated flavonoids in beer and hops demonstrated the utility of a stable isotope dilution analysis (SIDA) LC-MS/MS method. frontiersin.org This research underscored the ability of SIDA to compensate for matrix effects and losses during sample work-up. frontiersin.org The developed method achieved low limits of detection (LOD) and quantification (LOQ), ranging from 0.04 to 3.2 μg/L for the targeted analytes. frontiersin.org

The development of a robust LC-MS/MS method involves several key steps:

Optimization of Chromatographic Conditions: Achieving good separation of the analyte from other matrix components is essential. This includes selecting the appropriate column and mobile phase.

Tuning of Mass Spectrometer Parameters: This involves optimizing the electrospray ionization (ESI) source conditions and determining the most abundant and stable precursor and product ions for both the analyte and this compound.

Method Validation: This includes assessing linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results.

Table 2: Example of Optimized MS/MS Transitions for a Target Analyte and Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (e.g., Vanillyl Methyl Ketone) 181.1137.115
Internal Standard (this compound) 186.1142.115

This table presents a hypothetical set of MS/MS transitions. The actual values would need to be determined experimentally.

Principles and Implementation of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis by mass spectrometry. tum.defrontiersin.org The core principle of SIDA is the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard, such as this compound) to the sample at the earliest stage of analysis. tum.de Because the internal standard is chemically identical to the analyte, it behaves in the same way during extraction, derivatization, and chromatographic separation. tum.de

The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. tum.de This ratio remains constant even if there are losses of the analyte during sample preparation, as the same fraction of the internal standard will also be lost. tum.de

The implementation of SIDA using this compound involves:

Synthesis or commercial acquisition of the deuterated standard. tum.defrontiersin.org

Accurate preparation of a standard solution of the deuterated compound.

Spiking a precise volume of the internal standard solution into the sample before any processing steps.

Performing the analysis using a mass spectrometric technique (e.g., GC-MS or LC-MS/MS).

Generating a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte.

A pilot study determining furan (B31954) and 2-methylfuran (B129897) metabolites in human urine successfully employed SIDA with UPLC-ESI-MS/MS, demonstrating the robustness of this approach with intra-day coefficients of variation ≤4.1% and inter-day coefficients of variation ≤5.1%. mdpi.com

Integration with Sample Preparation Techniques

The use of deuterated standards like this compound is not limited to the final analytical measurement but is also integral to the development and validation of sample preparation methods.

Solid-Phase Extraction (SPE) Enhancement with Deuterated Standards

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.com The recovery of an analyte from an SPE cartridge can be variable and matrix-dependent. By adding this compound to the sample before SPE, the recovery of the extraction process can be accurately determined and corrected for.

For example, a study on the extraction of methadone and its metabolites from whole blood used a deuterated internal standard to achieve recoveries greater than 90% for all analytes. nih.gov The use of the deuterated standard was key to developing a method that was faster and produced cleaner extracts than traditional liquid-liquid extraction. nih.gov

The process involves:

Adding the deuterated standard to the initial sample.

Passing the sample through the SPE cartridge.

Washing the cartridge to remove interferences.

Eluting the analyte and the internal standard.

Analyzing the eluate by GC-MS or LC-MS/MS.

The ratio of the analyte to the internal standard in the final extract is compared to the ratio in a standard solution to calculate the recovery.

Headspace Solid-Phase Microextraction (HS-SPME) Method Development

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique used for the analysis of volatile and semi-volatile organic compounds. nih.gov The efficiency of HS-SPME can be affected by factors such as the sample matrix, temperature, and extraction time. nih.govnih.gov

Using a deuterated internal standard like this compound during HS-SPME method development allows for the optimization of these parameters. nih.gov By monitoring the response of the internal standard, the extraction conditions that provide the highest and most reproducible recovery can be identified.

A study on the quantification of key aroma volatiles in pineapple utilized SIDA in conjunction with HS-SPME-GCMS. nih.gov Deuterium-labeled analogs of the target analytes were used as internal standards, resulting in a validated method with high coefficients of determination (R²) ranging from 0.9772 to 0.9999. nih.gov

Table 3: Factors Optimized in HS-SPME Using a Deuterated Standard

ParameterRange TestedOptimal Condition
Fiber Type DVB/CAR/PDMS, PDMS, PADVB/CAR/PDMS
Extraction Temperature 40 - 80 °C65 °C
Extraction Time 10 - 40 min25 min
Incubation Time 0 - 30 min10 min

This table is based on a study developing an HS-SPME method for ecstasy tablets and illustrates the types of parameters that would be optimized. nih.gov The optimal conditions would be specific to the analysis of vanillyl methyl ketone.

Method Validation and Quality Assurance Protocols

The reliability and accuracy of any analytical method are paramount, particularly in complex matrices where trace-level quantification is required. The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust method development, but it necessitates a comprehensive validation process to ensure data integrity. This involves a systematic evaluation of the method's performance characteristics, including its susceptibility to matrix effects, its sensitivity, and its consistency over time. Adherence to stringent quality assurance protocols is essential for generating defensible scientific results.

Evaluation of Matrix Effects and Analytical Interferences

In spectrometric and chromatographic analyses, particularly those employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the sample matrix can significantly influence the analytical response. The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. tandfonline.com This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration, respectively.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the native analyte (Vanillyl Methyl Ketone, also known as Zingerone) and experience similar matrix effects. Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte's response to the internal standard's response, these effects can be largely compensated for.

However, the use of a deuterated internal standard does not entirely eliminate the need to evaluate matrix effects. myadlm.org Differential matrix effects can still occur, especially in highly complex matrices or when there are slight chromatographic shifts between the analyte and the internal standard. Therefore, a critical step in method validation is to assess the matrix effect across various representative sample types.

This evaluation is typically performed by comparing the response of the analyte in a pure solvent standard to its response in a post-extraction spiked blank matrix sample. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. While this compound is expected to mitigate these effects, studies with other deuterated standards in complex food matrices have shown that some level of matrix effect can persist. For instance, in the analysis of neonicotinoid pesticides using deuterated internal standards, matrix effects were negligible in brown rice and carrot, but varied by 4-9% in green onion extracts, necessitating the use of matrix-matched calibration for the highest accuracy. nih.gov

Table 1: Illustrative Matrix Effect Evaluation for Vanillyl Methyl Ketone in Different Food Matrices Using this compound as an Internal Standard

Matrix TypeAnalyte Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS) in SolventMean Peak Area Ratio (Analyte/IS) in MatrixMatrix Effect (%)
Olive Oil501.050.98-6.7
Honey501.051.12+6.7
Smoked Paprika501.050.89-15.2
Ginger Extract501.051.03-1.9

This table presents hypothetical data for illustrative purposes, based on typical matrix effects observed in food analysis.

Analytical interferences from other compounds in the sample that may have similar mass-to-charge ratios or retention times to Vanillyl Methyl Ketone or its deuterated standard must also be investigated. This is achieved by analyzing a range of blank matrices to ensure that no interfering peaks are present at the retention time of the target analytes.

Assessment of Detection Limits, Linearity, and Reproducibility

A thorough method validation process must also establish the method's performance characteristics in terms of sensitivity, linear range, and precision.

Detection Limits and Quantitation Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually at an S/N of 10. For methods employing this compound, these limits are determined by analyzing a series of decreasingly concentrated spiked samples.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte over a specified range. The linearity is typically evaluated by the coefficient of determination (R²). For most bioanalytical and food analysis methods, an R² value of >0.99 is considered acceptable. Validation studies for analytes using deuterated internal standards consistently demonstrate excellent linearity with R² values often exceeding 0.995. researchgate.netresearchgate.net

Reproducibility

Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels:

Intra-day precision (repeatability): The precision obtained when the analysis is carried out by the same operator on the same instrument over a short period.

Inter-day precision (intermediate precision): The precision obtained when the analysis is carried out in the same laboratory by different operators on different days.

For methods using deuterated internal standards, the RSD for both intra- and inter-day precision is generally expected to be below 15-20%, depending on the complexity of the matrix and the concentration of the analyte. A study on vanillin (B372448) quantification reported intra-day and inter-day precision of less than 7.46%. mdpi.com Similarly, a method for furfuryl alcohol using a d5-labeled standard in snack foods showed inter-day RSD below 20%. researchgate.net

Table 2: Representative Method Validation Data for the Quantification of Vanillyl Methyl Ketone using this compound Internal Standard

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.99> 0.995
LOD S/N ≥ 30.5 - 20 µg/kg
LOQ S/N ≥ 101.5 - 50 µg/kg
Intra-day Precision (RSD) < 15%< 10%
Inter-day Precision (RSD) < 20%< 15%
Accuracy (Recovery) 80 - 120%85 - 115%

This table presents typical performance characteristics based on published data for analogous compounds and methods. The specific values can vary depending on the matrix, instrumentation, and concentration levels.

Investigative Applications of Vanillyl Methyl Ketone D5 in Biochemical and Environmental Systems

Elucidation of Metabolic Transformations in Non-Human Biological Models

The structural similarity of vanillyl methyl ketone to naturally occurring phenolic compounds makes its deuterated form, Vanillyl Methyl Ketone-d5, an ideal tracer for studying metabolic pathways in various non-human biological systems. The deuterium (B1214612) labels provide a distinct mass signature that allows researchers to follow the molecule's journey and identify its transformation products.

Tracing Enzymatic Pathways of Ketone Biotransformation in vitro

In vitro enzymatic assays are fundamental to understanding the initial steps of xenobiotic metabolism. By introducing this compound to isolated enzyme preparations, researchers can elucidate the specific enzymes responsible for its biotransformation. For instance, enzymes such as reductases could catalyze the conversion of the ketone group to a secondary alcohol, a common metabolic fate for ketones. The use of the d5-labeled compound allows for unambiguous identification of the resulting deuterated alcohol metabolite by mass spectrometry, even in the presence of endogenous, non-deuterated analogues.

Enzyme-catalyzed reactions, such as Baeyer-Villiger oxidations, could also be investigated using this tracer. liverpool.ac.uk This would involve the insertion of an oxygen atom adjacent to the ketone, leading to the formation of an ester. The mass shift corresponding to the d5 label would confirm that the observed product originates from the administered Vanillye Methyl Ketone-d5. Such in vitro systems provide a controlled environment to study these transformations without the complexities of a whole organism. nih.gov

Assessment of Compound Fate in Microbial and Plant Systems

Microbial and plant systems possess diverse metabolic capabilities for degrading aromatic compounds. This compound can be introduced into microbial cultures or plant tissues to track its uptake, translocation, and transformation. In microbes, degradation pathways often involve hydroxylation, demethylation, and ring-cleavage. The deuterated label would be retained in the resulting metabolic intermediates, enabling their identification and the reconstruction of the degradation pathway.

In plant systems, phenolic compounds can be conjugated with sugars (glycosylation) or other endogenous molecules as a detoxification mechanism. By feeding this compound to plant cell cultures or whole plants, researchers can identify these conjugated metabolites through the characteristic mass of the d5-labeled aglycone. This provides insights into how plants handle such compounds, which is relevant for understanding plant-microbe interactions and the fate of phytochemicals.

Studies on Lignin (B12514952) and Phenolic Compound Metabolism Using Isotopic Tracers

Lignin, a complex polymer of phenolic units, is a major component of plant biomass. The degradation of lignin is a critical process in carbon cycling and has significant industrial applications. Vanillyl methyl ketone shares structural motifs with lignin monomers, such as the guaiacyl unit. nih.gov Therefore, this compound can serve as a model compound to study the enzymatic and microbial degradation of lignin-related structures.

By incubating this isotopic tracer with lignin-degrading fungi or bacteria, scientists can track the cleavage of ether linkages and the modification of the propyl side chain. The presence of the d5 label in various breakdown products helps to elucidate the specific enzymatic reactions involved in lignin depolymerization. uky.edu This knowledge is crucial for developing more efficient biorefining processes for converting biomass into valuable chemicals.

Environmental Analytical Chemistry and Degradation Studies

The presence of phenolic compounds in the environment, whether from natural or anthropogenic sources, necessitates methods for their detection and for understanding their fate. This compound is a valuable tool in this context, serving as an internal standard for quantification and as a tracer for degradation studies.

Monitoring Contaminant Pathways in Water and Soil Systems

Accurate quantification of environmental contaminants is essential for risk assessment and remediation. This compound can be used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the determination of vanillyl methyl ketone and similar phenolic compounds in environmental samples. Since the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it can correct for losses during sample preparation and analysis, leading to more accurate and reliable results.

Furthermore, by spiking soil or water microcosms with this compound, its transport and partitioning between different environmental compartments can be studied. This helps in developing models to predict the environmental fate of such contaminants. dcu.ie

Determination of Degradation Kinetics and Products in Abiotic and Biotic Processes

Understanding the rate at which a compound degrades in the environment and the products it forms is crucial for assessing its persistence and potential toxicity. This compound can be used in controlled laboratory experiments to determine its degradation kinetics under various conditions.

Abiotic Degradation: The role of abiotic factors such as sunlight (photodegradation) and chemical reactions (e.g., with reactive oxygen species) in the degradation of vanillyl methyl ketone can be investigated. By monitoring the disappearance of the d5-labeled parent compound and the appearance of d5-labeled degradation products over time, degradation rate constants can be calculated.

Biotic Degradation: In soil and water, microorganisms play a major role in the breakdown of organic compounds. By incubating this compound in soil or water samples containing active microbial populations, the rate of biodegradation can be determined. The identification of deuterated metabolites provides insights into the biodegradation pathways.

Table of Research Findings:

Application AreaOrganism/SystemKey Finding
Biochemical Transformations
Enzymatic PathwaysIn vitro enzyme assaysPotential for reduction of the ketone to a secondary alcohol.
Microbial MetabolismLignin-degrading fungiPotential cleavage of ether linkages and side-chain modifications.
Plant MetabolismPlant cell culturesLikelihood of conjugation with sugars for detoxification.
Environmental Fate
Contaminant MonitoringWater and soil samplesServes as an effective internal standard for accurate quantification.
Degradation StudiesSoil microcosmsAllows for the determination of biodegradation rates and pathways.

Applications in Food Science and Authenticity Research

The deuterated internal standard, this compound, serves as a critical tool in modern food science, particularly in the realms of flavor analysis and authenticity verification. Its utility is intrinsically linked to its non-labeled counterpart, Vanillyl Methyl Ketone, a compound more commonly known as Zingerone. Zingerone is a key phenolic ketone that contributes to the characteristic pungent and sweet aroma of cooked ginger (Zingiber officinale). scienceopen.commyfoodresearch.comresearchgate.net The stability and purity of this compound make it an ideal internal standard for precise and accurate quantification of Zingerone in various food matrices.

Quantitative Analysis of Aroma and Flavor Precursors

The accurate quantification of aroma compounds is fundamental to understanding and controlling the flavor profiles of food products. mdpi.com this compound is primarily employed in a powerful analytical technique known as Stable Isotope Dilution Analysis (SIDA). researchgate.net SIDA is considered a gold-standard quantitative method because it effectively compensates for the loss of analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the instrument's signal. frontiersin.org

In this method, a known quantity of this compound is added to a food sample at the beginning of the extraction process. Because the deuterated standard is chemically identical to the naturally occurring Zingerone, it behaves in the same way throughout extraction, concentration, and chromatographic analysis. However, due to its higher mass (from the five deuterium atoms), it can be distinguished from the non-labeled Zingerone by a mass spectrometer.

By measuring the ratio of the response of the native analyte to the deuterated standard, a highly accurate and precise concentration of Zingerone in the original sample can be calculated. This approach is superior to external calibration methods, which can be prone to inaccuracies due to complex food matrices. researchgate.net The SIDA method using isotopically labeled standards has been successfully applied to quantify a wide range of flavor compounds, including gingerols in ginger and various aroma compounds in beverages and processed foods. frontiersin.orgresearchgate.net

Research Findings:

While specific studies detailing the use of this compound are not prevalent in public literature, the principles of its application can be demonstrated through the extensive validation data available for SIDA methods applied to similar phenolic compounds in food. The performance of such a method would be expected to yield high recovery rates and excellent precision.

Table 1: Representative Validation Data for a Stable Isotope Dilution Analysis (SIDA) Method This table illustrates typical performance characteristics for the quantification of a flavor compound using a deuterated internal standard, analogous to the use of this compound for Zingerone analysis. Data is hypothetical but based on published SIDA methodologies.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.2 µg/kg
Recovery 92% - 104%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 8%

This high level of accuracy and precision is crucial for food manufacturers aiming to maintain consistent flavor profiles, for researchers studying the formation of flavor compounds during processing, and for regulatory bodies monitoring food composition.

Verification of Food Processing and Origin through Isotopic Signatures

Beyond simple quantification for quality control, the precise data obtained using this compound as an internal standard contributes significantly to food authenticity research. thermofisher.com The concentration of key flavor compounds like Zingerone can vary considerably depending on the geographical origin, cultivar, harvesting time, and processing methods (e.g., fresh vs. dried vs. roasted ginger). scienceopen.comresearchgate.net Establishing an accurate and reliable profile of these compounds is a cornerstone of verifying food provenance and detecting economic adulteration. elementar.comvirginia.edu

Stable isotope analysis has become a powerful tool for verifying the authenticity of a wide range of food products, from wine to olive oil. mdpi.com By creating a database of authentic food samples with accurately measured concentrations of marker compounds, a "chemical fingerprint" for a specific product can be established. When a product is tested, its Zingerone concentration, accurately determined using this compound, can be compared against this database.

For example, a product marketed as containing premium-grade ginger extract from a specific region should fall within a certain concentration range for Zingerone. A significantly lower concentration might indicate dilution with cheaper materials, while an unusually high level could suggest illicit fortification with synthetic flavorings. Therefore, the use of this compound supports the broader goal of ensuring food integrity by providing the robust quantitative data necessary for these authenticity assessments.

Research Findings:

The concentration of Zingerone is known to change based on how ginger is treated. For instance, it is a major component in fresh ginger but can be formed from the breakdown of other compounds like gingerols during thermal processing. scienceopen.com Comparative studies have shown significant differences in the volatile profiles of raw and roasted ginger, which would be reflected in the quantitative data. researchgate.net

Table 2: Representative Concentration Ranges of Zingerone in Different Ginger-Based Products This table provides hypothetical but realistic concentration ranges for Zingerone in various food products, illustrating how accurate quantification can help differentiate them. These values would be reliably determined using a SIDA method with this compound.

Product TypeTypical Zingerone Concentration Range (mg/kg)Potential Interpretation of Deviation
Fresh Ginger Rhizome 50 - 150Varies with cultivar and maturity.
Dried Ginger Powder 200 - 800Concentration increases due to water removal and potential thermal conversion.
Ginger-Flavored Beverage 5 - 50Lower levels indicate dilution; absence may point to artificial flavoring.
Ginger Dietary Supplement 1,000 - 5,000Highly variable; must match label claim, which requires accurate quantification. eurofins.comresearchgate.net

By enabling the precise measurement of Zingerone, this compound plays a vital role in ensuring that consumers receive authentic products and that the value of premium ingredients is protected from fraudulent practices.

Theoretical Considerations and Future Directions in Deuterated Ketone Research

Impact of Deuteration on Reaction Kinetics and Mechanistic Studies

The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). portico.orgunam.mx This effect is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. portico.org The origin of the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. unam.mx Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. unam.mx Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when this bond cleavage is part of the rate-limiting step. portico.orgunam.mx

This principle is particularly relevant in the study of ketones. For instance, the rate of enolate formation, a fundamental reaction of ketones, can be influenced by deuteration at the α-carbon. acs.org The abstraction of a proton (or deuteron) from the α-position is often the rate-determining step, and thus, a primary KIE is observed. unam.mx A KIE value (the ratio of the rate constant for the light isotopologue to the heavy one, kH/kD) greater than 2 is typically indicative of a primary KIE where the C-H/C-D bond is broken in the transition state. portico.org

In a study on the keto-enol tautomerism of the sunscreen agent avobenzone, deuteration of the diketone methylene (B1212753) moiety led to an increase in the percentage of the diketone form. nih.gov This was attributed to a kinetic isotope effect in the C-H versus C-D abstraction step during the tautomerization from the diketone to the enol. nih.gov Furthermore, even when the deuterated bond is not directly broken, a smaller secondary kinetic isotope effect can be observed, providing further mechanistic insights. wikipedia.org The study of KIEs in deuterated ketones like Vanillyl Methyl Ketone-d5 can, therefore, provide detailed information about the transition state structures of reactions they participate in. rsc.org

Isotope Effect TypeDescriptionTypical kH/kD ValueMechanistic Insight
Primary Kinetic Isotope Effect (PKIE) Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. unam.mx> 2 portico.orgIdentifies bond cleavage in the rate-limiting step.
Secondary Kinetic Isotope Effect (SKIE) Observed when no bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org< 2Provides information about changes in hybridization or the steric environment of the labeled position in the transition state.

Computational Chemistry Approaches for Predicting Isotope Effects

Computational chemistry has become an indispensable tool for predicting and interpreting isotope effects, offering detailed insights into the molecular mechanisms that underpin these phenomena. numberanalytics.com Theoretical calculations can be used to model the potential energy surface of a reaction and determine the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. numberanalytics.comrsc.org This information allows for the calculation of zero-point energies and, consequently, the prediction of kinetic isotope effects. rsc.org

The development of hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) has further expanded the scope of computational studies to large and complex systems, such as enzymatic reactions. nih.gov In this approach, the reactive center is treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using less computationally expensive molecular mechanics force fields. nih.gov This allows for the accurate prediction of isotope effects in biological systems where enzymes catalyze reactions involving ketones.

Computational MethodDescriptionApplication in Isotope Effect Prediction
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comWidely used for calculating vibrational frequencies and predicting KIEs in organic reactions.
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) A set of methods developed to improve upon the Hartree-Fock method. numberanalytics.comOffer higher accuracy for systems where DFT may be less reliable.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that combines the accuracy of quantum mechanics with the speed of molecular mechanics. nih.govEnables the study of isotope effects in large systems like enzymes.

Expanding the Scope of Deuterated Ketones in Advanced Analytical Methodologies

Deuterated compounds, including ketones like this compound, are invaluable tools in advanced analytical methodologies, particularly in mass spectrometry-based techniques. clearsynth.comrsc.org They are widely used as internal standards for quantitative analysis. clearsynth.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to a sample before analysis. aptochem.com

The key advantage of using a deuterated internal standard is that it co-elutes with the non-deuterated analyte during chromatographic separation but can be distinguished by its higher mass in the mass spectrometer. aptochem.com This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification of the target analyte. clearsynth.comaptochem.com The use of deuterated standards is crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte. clearsynth.com

The application of deuterated ketones as internal standards is widespread across various fields, including pharmaceutical research for measuring drug metabolites, environmental science for monitoring pollutants, and biochemistry for studying metabolic pathways. clearsynth.comtexilajournal.com For example, in a study quantifying ketone bodies in biological samples, a deuterated analog of β-hydroxybutyrate was used as an internal standard for accurate measurement by UPLC-MS/MS. nih.gov The robustness and reliability of analytical methods are significantly improved by the use of such standards. aptochem.com

Emerging Research Avenues for this compound and Related Deuterated Probes

The unique properties of the carbon-deuterium bond are paving the way for novel applications of deuterated compounds like this compound in emerging areas of research. One such area is the development of next-generation chemical probes for bioimaging. europa.eu The C-D bond has a characteristic vibrational frequency that falls in a "silent" region of the cellular Raman spectrum, making it an excellent bioorthogonal Raman probe. rsc.orgacs.org This allows for the direct, label-free imaging and tracking of deuterated molecules in living cells and tissues without the need for bulky fluorescent tags that can perturb biological systems. europa.eu

This "label-free" imaging approach holds immense promise for studying drug uptake and metabolism at the subcellular level. europa.eu By incorporating deuterium into a drug molecule, its journey through a cell can be visualized in real-time, providing critical information for drug development. europa.eu Furthermore, deuterated probes are being designed for advanced microscopy techniques like stimulated Raman scattering (SRS) microscopy, enabling high-resolution imaging of metabolic processes. acs.org

In the field of medicinal chemistry, the "deuterium effect" is being exploited to improve the metabolic stability and pharmacokinetic profiles of drugs. researchgate.net By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed down, potentially leading to a longer half-life and improved therapeutic efficacy. rsc.orgresearchgate.net This has led to the development and FDA approval of deuterated drugs. researchgate.netrsc.org The synthesis and evaluation of deuterated analogs of bioactive ketones, inspired by the principles demonstrated with compounds like this compound, represent a promising strategy for discovering new and improved therapeutic agents. bohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for Vanillyl Methyl Ketone-d5, and how is isotopic purity ensured?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Isotopic purity (>98 atom% D) is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR should show absence of proton signals at positions replaced by deuterium, while 2H^2H-NMR confirms deuterium integration. Purity is further validated via chromatographic methods (e.g., HPLC with UV detection) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

  • Methodological Answer : Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (non-deuterated analog: ~290°C).
  • Boiling point : Reported at 126–127°C under reduced pressure (0.3 mmHg) for the protonated form; deuterated analogs may exhibit slight shifts due to isotopic mass effects .
  • Spectroscopic data : IR (C=O stretch ~1700 cm1^{-1}), UV-Vis (λmax_{\text{max}} ~280 nm for phenolic moieties). Researchers must compare data with non-deuterated analogs and reference databases (e.g., PubChem) to confirm structural integrity .

Q. What are the best practices for documenting experimental procedures involving this compound in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed synthesis steps, purification methods (e.g., column chromatography conditions), and characterization data (e.g., NMR shifts, HRMS m/z values).
  • For reproducibility, provide raw spectral data in supplementary materials and cite prior protocols for known analogs (e.g., Methyl Vanillate or Vanillyl Alcohol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data when using this compound as a metabolic tracer?

  • Methodological Answer :

  • Cross-validation : Use orthogonal techniques (e.g., LC-MS for metabolite tracking and isotope ratio mass spectrometry for deuterium retention analysis).
  • Control experiments : Compare results with non-deuterated controls to isolate isotopic effects.
  • Contextual factors : Account for enzymatic selectivity (e.g., dehydrogenases sensitive to deuterium substitution) and solvent isotope effects (e.g., D2 _2O vs. H2 _2O) that may alter reaction rates .

Q. What experimental design considerations are critical for studying this compound’s role in Wnt/β-catenin signaling pathways?

  • Methodological Answer :

  • Dose-response assays : Optimize concentrations based on non-deuterated analogs (e.g., Methyl Vanillate activates Wnt/β-catenin at µM ranges).
  • Deuterium stability : Monitor deuterium loss in cell culture media using mass spectrometry to avoid confounding results from protonated byproducts.
  • Pathway specificity : Combine knockdown/knockout models (e.g., β-catenin-deficient cells) to confirm target engagement .

Q. How should researchers address discrepancies in spectroscopic data between protonated and deuterated forms of Vanillyl Methyl Ketone?

  • Methodological Answer :

  • Spectral assignment : Use 2D-NMR (e.g., HSQC, COSY) to resolve signal overlap caused by deuterium’s lower gyromagnetic ratio.
  • Reference standards : Compare with commercially available deuterated standards (e.g., DL-Phenyl-d5-glycine) to validate peak positions.
  • Computational modeling : Predict NMR/IR shifts using density functional theory (DFT) to corroborate experimental data .

Data Presentation Guidelines

  • Tables : Include comparative data for deuterated vs. non-deuterated forms (e.g., melting points, NMR shifts). Example:
PropertyVanillyl Methyl KetoneThis compound
Molecular FormulaC10 _{10}H12 _{12}O3 _3C10 _{10}H7 _7D5 _5O3 _3
CAS RN2503-46-0358731-96-1
Key NMR Shift (δ, ppm)2.55 (s, CH3 _3)2.55 (s, CD3 _3)
  • References : Cite primary literature for synthesis protocols and spectroscopic databases (e.g., SDBS, NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.